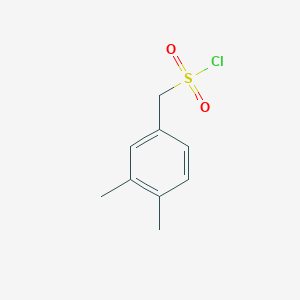

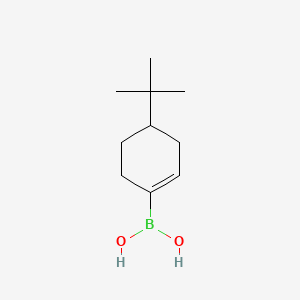

![molecular formula C16H24ClNO B1518798 N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide CAS No. 1087791-95-4](/img/structure/B1518798.png)

N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide

Übersicht

Beschreibung

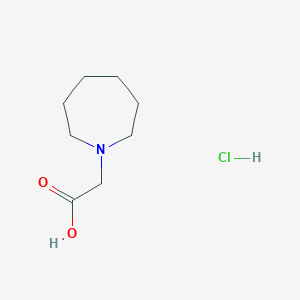

“N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide” is a chemical compound with the CAS Number: 1087791-95-4 . It has a molecular weight of 281.83 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for the compound is1S/C16H24ClNO/c1-11-8-13 (16 (3,4)5)9-12 (2)14 (11)6-7-18-15 (19)10-17/h8-9H,6-7,10H2,1-5H3, (H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis

The compound is a powder in physical form . It has a predicted density of 1.0 g/cm3 and a predicted boiling point of 430.0° C at 760 mmHg . The melting point is reported to be 114-116° C .Wissenschaftliche Forschungsanwendungen

Chloroacetamide Herbicides and Environmental Impacts

Chloroacetamide herbicides, including compounds related to N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide, have been studied for their selective pre-emergent or early post-emergent properties in controlling annual grasses and broad-leaved weeds across a variety of crops. These studies offer insights into the environmental and agricultural applications of chloroacetamide derivatives, highlighting their significance in sustainable agriculture practices. The comparative metabolism of such chloroacetamide herbicides in human and rat liver microsomes also sheds light on their potential environmental and health impacts, indicating a complex metabolic activation pathway that may involve carcinogenicity concerns (Coleman et al., 2000).

Biodegradation and Environmental Detoxification

Research on the biodegradation mechanisms of chloroacetamide herbicides, including acetochlor, has identified key enzymes and metabolic pathways involved in their detoxification. This includes the identification of a cytochrome P450 system in Rhodococcus sp. that catalyzes the N-deethoxymethylation of acetochlor, transforming it into less harmful metabolites. Such findings are crucial for developing bioremediation strategies to mitigate the environmental impact of these herbicides (Wang et al., 2015).

Synthetic Applications and Chemical Analysis

The synthetic applications of chloroacetamide derivatives extend beyond herbicides. For example, research on the radiosynthesis of chloroacetamide herbicides offers valuable methodologies for labeling and tracking the environmental fate of these compounds. The development of such synthetic routes allows for detailed studies on the metabolism, distribution, and ultimate ecological impact of chloroacetamide herbicides, contributing to safer and more controlled use in agriculture (Latli & Casida, 1995).

Agricultural Innovations and Crop Resistance

Innovations in crop resistance to herbicides, including chloroacetamide derivatives, demonstrate the potential for genetic adaptations that enhance the selectivity and efficacy of weed control measures. By developing crop mutants with increased resistance to specific herbicides, agricultural scientists can improve crop yields, reduce chemical inputs, and promote more sustainable farming practices. This research underscores the importance of integrating chemical and genetic approaches to address the challenges of modern agriculture (Pinthus, Eshel, & Shchori, 1972).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO/c1-11-8-13(16(3,4)5)9-12(2)14(11)6-7-18-15(19)10-17/h8-9H,6-7,10H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXCCMQHGQJWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CCNC(=O)CCl)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

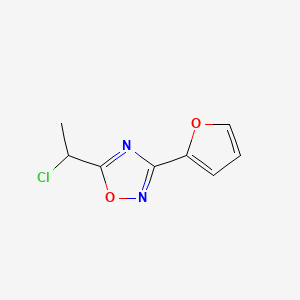

![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)

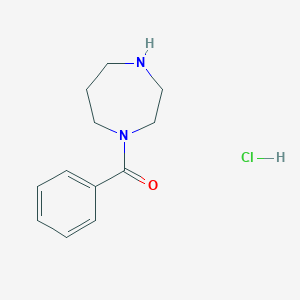

![3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole](/img/structure/B1518722.png)

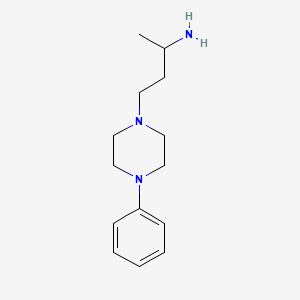

![N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B1518724.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1518734.png)

![2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1518735.png)